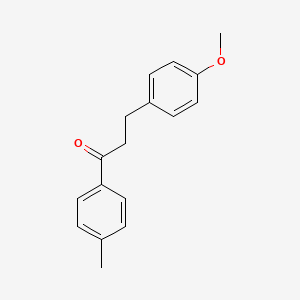

3-(4-Methoxyphenyl)-4'-methylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methoxyphenyl)-4’-methylpropiophenone is a chemical compound that has been found in various organisms . It has gained attention in scientific research due to its potential applications in various fields such as medicine, material science, and organic chemistry.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a novel nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide was developed . Another study reported the synthesis of a new hybrid compound using a linker mode approach .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in several studies. For example, a study on a new hybrid compound of chalcone-salicylate used spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, the intercalation of 2D layered materials has been suggested in the development of a novel nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, a study on a novel nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide discussed the unique physical and chemical properties of 2D nanosheets .Applications De Recherche Scientifique

Chemical Synthesis and Reactions :

- A study by Wakui et al. (2004) demonstrated the use of 2-hydroxy-2-methylpropiophenone, a compound related to 3-(4-Methoxyphenyl)-4'-methylpropiophenone, in palladium-catalyzed reactions. This process facilitates multiple arylation via C-C and C-H bond cleavages, leading to the synthesis of complex organic compounds (Wakui et al., 2004).

Pharmaceutical Synthesis :

- Tsujihara et al. (1999) explored the synthesis of 4'-dehydroxyphlorizin derivatives, incorporating elements of 3-(4-Methoxyphenyl)-4'-methylpropiophenone, for potential antidiabetic applications. This research highlights the compound's role in the development of new pharmaceuticals (Tsujihara et al., 1999).

Biochemical Evaluation :

- The research by Greene et al. (2016) evaluated 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative properties in cancer research. The study included compounds related to 3-(4-Methoxyphenyl)-4'-methylpropiophenone, underscoring its relevance in developing anticancer agents (Greene et al., 2016).

Environmental and Biological Studies :

- Vicuña et al. (1987) investigated the metabolism of lignin model compounds, including those structurally similar to 3-(4-Methoxyphenyl)-4'-methylpropiophenone, by Pseudomonas acidovorans. This research is significant for understanding bacterial degradation of complex organic molecules, which has implications in environmental science (Vicuña et al., 1987).

Material Science Applications :

- Eisenbraun's studies in 1990 and 1991 on the conversion of 4'-methylpropiophenone to other chemical structures illustrate the compound's utility in synthesizing new materials, potentially useful in various industrial applications (Eisenbraun, 1990; 1991), (Eisenbraun, 1991).

Cancer Research :

- Lang et al. (2014) isolated a phenylpropionate derivative from Mirabilis himalaica, similar in structure to 3-(4-Methoxyphenyl)-4'-methylpropiophenone, and studied its effects on cell proliferation and apoptosis in HepG2 cells. This research is pivotal in discovering new treatments for hepatocellular carcinoma (Lang et al., 2014).

Safety And Hazards

Orientations Futures

The future directions of research on related compounds have been suggested. For instance, a study on a new hybrid compound of chalcone-salicylate suggested that it has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(19-2)11-6-14/h3-6,8-11H,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZSMMAYABCIEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542697 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

CAS RN |

41865-44-5 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)

![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)